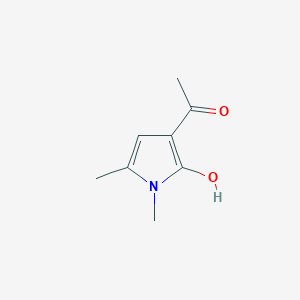
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxidizing agent to introduce the hydroxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-1,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-1,5-dimethyl-4-bromo-1H-pyrrol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxy and additional methyl groups, resulting in different chemical properties and biological activities.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxy and ethanone groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .
Propiedades
Número CAS |
62672-69-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(2-hydroxy-1,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)10)8(11)9(5)3/h4,11H,1-3H3 |
Clave InChI |
UQAALCNHFXWOOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


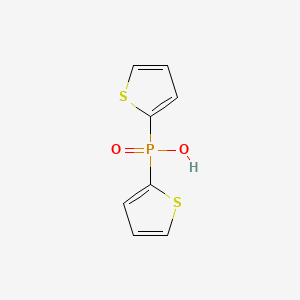
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
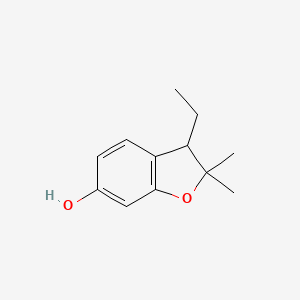
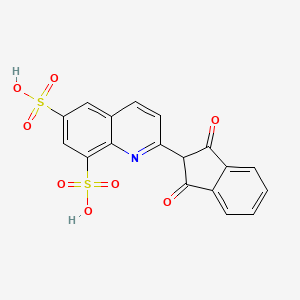
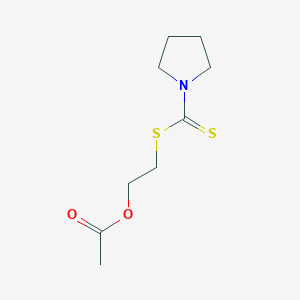
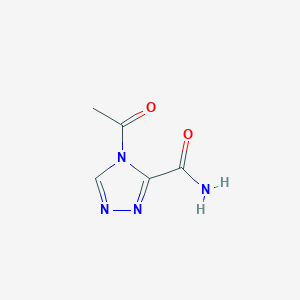
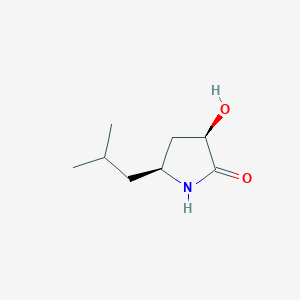
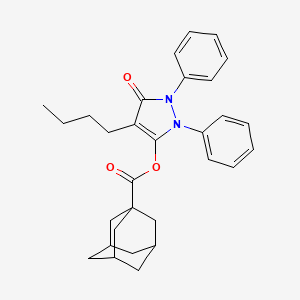
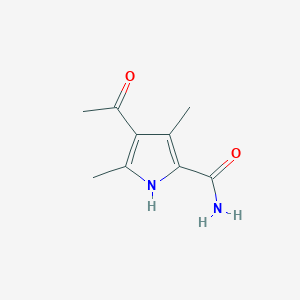

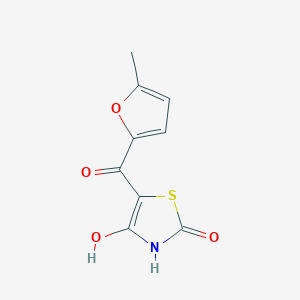

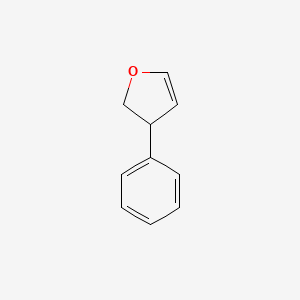
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
